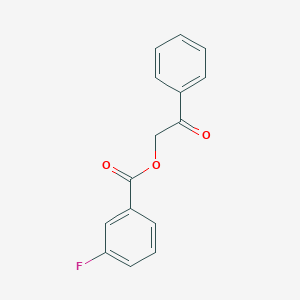

2-Oxo-2-phenylethyl 3-fluorobenzoate

Description

2-Oxo-2-phenylethyl 3-fluorobenzoate is a fluorinated phenacyl benzoate derivative with the molecular formula C₁₅H₁₁FO₃ (molecular weight: 270.25 g/mol). Structurally, it consists of a phenacyl group (2-oxo-2-phenylethyl) esterified with 3-fluorobenzoic acid. Phenacyl esters are widely utilized in synthetic chemistry as intermediates for synthesizing heterocycles (e.g., oxazoles, imidazoles) and as photo-removable protecting groups for carboxylic acids due to their sensitivity to UV light .

Properties

CAS No. |

55153-23-6 |

|---|---|

Molecular Formula |

C15H11FO3 |

Molecular Weight |

258.24 g/mol |

IUPAC Name |

phenacyl 3-fluorobenzoate |

InChI |

InChI=1S/C15H11FO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

GPFVTIDFJVYNRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2-Oxo-2-phenylethyl 3-fluorobenzoate with key analogues, emphasizing substituent effects and applications:

Key Observations:

Substituent Position and Electronic Effects: The 3-fluoro group on the benzoate ring in the target compound introduces moderate electron withdrawal, which may enhance hydrolysis resistance compared to non-fluorinated analogues. The 4-fluorophenyl group in the phenacyl moiety of the second compound alters electron density at the carbonyl group, which could influence photolytic cleavage efficiency compared to the unsubstituted phenyl group in the target compound.

Molecular Weight and Steric Effects :

- The trifluoromethyl-substituted compound has a higher molecular weight (326.25 vs. 270.25 g/mol), which may reduce diffusion rates in solution-phase reactions. Its bulkier substituent could also sterically hinder nucleophilic attack at the ester carbonyl .

Applications :

- Both fluorinated phenacyl esters are used in synthetic chemistry, but the target compound’s simpler structure (lacking trifluoromethyl or 4-fluorophenyl groups) may offer advantages in cost-effective synthesis and versatility for photo-removable protecting groups.

- The trifluoromethyl analogue’s robust electron-withdrawing properties make it suitable for crystallographic studies, as evidenced by its inclusion in Acta Crystallographica .

Physical Properties and Stability

- Solubility : Fluorinated compounds generally exhibit lower solubility in water due to increased hydrophobicity. The trifluoromethyl analogue’s higher molecular weight and bulky substituent likely reduce solubility further.

- Thermal Stability : Strong electron-withdrawing groups (e.g., trifluoromethyl) enhance thermal stability but may reduce photolytic sensitivity.

Preparation Methods

Reaction Mechanism

The synthesis leverages a nucleophilic substitution reaction between the carboxylate anion of 3-fluorobenzoic acid and 2-bromoacetophenone. Deprotonation of the carboxylic acid by a base (e.g., Na₂CO₃) generates a reactive nucleophile, which displaces the bromide ion from 2-bromoacetophenone to form the ester linkage.

Detailed Procedure

-

Reagent Preparation :

-

Nucleophilic Substitution :

-

Workup and Purification :

Yield : >90% (extrapolated from analogous reactions with 5-fluoroanthranilic acid).

Optimization and Challenges

-

Solvent Choice : DMF facilitates carboxylate formation but requires careful temperature control to avoid side reactions.

-

Base Selection : Na₂CO₃ outperforms stronger bases (e.g., K₂CO₃) in minimizing hydrolysis of 2-bromoacetophenone.

-

Impurity Control : Recrystallization from EtOAc/ethanol reduces residual DMF and unreacted starting materials.

Alternative Synthesis Routes

Grignard Reagent Approach

A method inspired by ethyl 2-oxy-4-phenylbutyrate synthesis involves:

-

Generating a Grignard reagent from β-bromophenylethane and magnesium in methyl tert-butyl ether.

-

Reacting the Grignard complex with diethyl oxalate to form a ketone intermediate.

-

Esterifying the ketone with 3-fluorobenzoyl chloride under acidic conditions.

Advantages :

Limitations :

Esterification via Acyl Chloride

-

Convert 3-fluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).

-

React the acyl chloride with 2-hydroxyacetophenone in the presence of a base (e.g., pyridine).

Challenges :

-

2-Hydroxyacetophenone is moisture-sensitive and prone to oxidation.

Comparative Analysis of Methods

Physicochemical Characterization

Q & A

Basic: What are the recommended methods for synthesizing 2-Oxo-2-phenylethyl 3-fluorobenzoate, and what analytical techniques are essential for confirming its structure?

Methodological Answer:

Synthesis typically involves esterification between 3-fluorobenzoic acid and phenacyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the phenacyl group.

- Workup : Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the ester.

- Characterization :

- NMR : Confirm ester linkage via carbonyl signals (δ ~170 ppm in ¹³C NMR) and aromatic protons (distinct coupling patterns for fluorine in ¹H/¹⁹F NMR).

- Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm stereoelectronic effects of the fluorine substituent .

Basic: What are the key spectral features (NMR, IR, MS) that distinguish 2-Oxo-2-phenylethyl 3-fluorobenzoate from structurally similar esters?

Methodological Answer:

- ¹H NMR :

- Phenacyl group : Two singlets for the methylene protons adjacent to the ketone (δ ~4.8–5.2 ppm).

- 3-Fluorobenzoate : Distinct meta-fluorine coupling in aromatic protons (e.g., doublet of doublets at δ ~7.3–7.8 ppm).

- ¹⁹F NMR : A single peak at δ ~-110 ppm (vs. CFCl₃) confirms the fluorine’s position.

- IR : Strong C=O stretches for both ester (~1740 cm⁻¹) and ketone (~1710 cm⁻¹).

- MS : Fragmentation via loss of CO₂ (m/z -44) and phenacyl group (m/z -120) .

Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of 2-Oxo-2-phenylethyl benzoates?

Methodological Answer:

Discrepancies often arise from rotational isomers or fluorine’s inductive effects. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the ester group) by observing signal coalescence at elevated temperatures.

- DFT Calculations : Model expected chemical shifts and compare with experimental data to validate assignments.

- Crystallographic Validation : Resolve ambiguous NOEs or coupling constants using single-crystal X-ray structures .

Advanced: What are the mechanistic considerations for Me₃Al-mediated domino reactions involving 2-(2-oxo-2-phenylethyl)benzonitriles, and how can reaction conditions be optimized?

Methodological Answer:

Me₃Al facilitates nucleophilic addition-cyclization sequences (e.g., forming isoquinolines):

- Mechanism :

- Nucleophilic Attack : Me₃Al activates the nitrile, enabling amine addition.

- Cyclization : Intramolecular attack forms the heterocycle, driven by electron-withdrawing fluorine’s stabilization of intermediates.

- Optimization :

- Solvent : Use toluene for high-temperature stability (reflux at 110°C).

- Stoichiometry : Maintain a 1:1.2 ratio of nitrile to amine to minimize byproducts.

- Additives : Catalytic NaI enhances Al coordination efficiency .

Advanced: How does the crystal structure of 2-Oxo-2-phenylethyl benzoate derivatives inform their reactivity in photolysis and cyclization reactions?

Methodological Answer:

Crystallographic data reveals:

- Conformational Rigidity : The phenacyl group’s planar geometry favors π-π stacking, enhancing photolytic cleavage under UV light.

- Intermolecular Interactions : Fluorine’s electronegativity influences packing density, affecting solid-state reactivity (e.g., slower photolysis vs. non-fluorinated analogs).

- Torsional Angles : Distortions in the ester linkage correlate with susceptibility to nucleophilic attack in cyclization reactions .

Advanced: What environmental degradation pathways are observed for 3-fluorobenzoate derivatives, and how can these be modeled for 2-Oxo-2-phenylethyl 3-fluorobenzoate?

Methodological Answer:

- Microbial Degradation : Pseudomonas spp. metabolize 3-fluorobenzoate via 1,6-dioxygenation to 4-fluorocatechol, which undergoes meta-cleavage to 3-fluoro-cis,cis-muconate.

- Modeling :

- LC-MS/MS : Track fluorinated intermediates in soil/water systems.

- QSAR Studies : Predict persistence using logP and Hammett constants (σₚ for fluorine = +0.06).

- Implications : The phenacyl group may sterically hinder enzymatic access, prolonging environmental half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.